molecular formula C14H16O4 B14000126 Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate CAS No. 21864-05-1

Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate

Cat. No.: B14000126
CAS No.: 21864-05-1
M. Wt: 248.27 g/mol
InChI Key: FEAWPMCUFZGKME-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester is a complex organic compound with a unique structure that includes a furan ring, a carboxylic acid group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and methanol as the esterifying agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The furan ring may also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Furancarboxylic acid, methyl ester: This compound has a similar structure but lacks the tetrahydro and phenyl groups.

    2-Furancarboxylic acid, 3-methyl-, methyl ester: This compound has a methyl group at the 3-position of the furan ring.

    3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester: This compound has methyl groups at the 2 and 5 positions of the furan ring.

Uniqueness

3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydro and phenyl groups distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

CAS No.

21864-05-1

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate

InChI

InChI=1S/C14H16O4/c1-14(2)11(9-7-5-4-6-8-9)10(12(15)17-3)13(16)18-14/h4-8,10-11H,1-3H3

InChI Key

FEAWPMCUFZGKME-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C(=O)O1)C(=O)OC)C2=CC=CC=C2)C

Origin of Product

United States

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